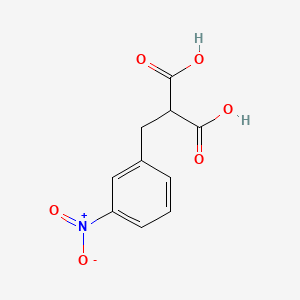

(3-Nitrobenzyl)propanedioic acid

Description

Structure

3D Structure

Properties

CAS No. |

7151-20-4 |

|---|---|

Molecular Formula |

C10H9NO6 |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

2-[(3-nitrophenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-2-1-3-7(4-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15) |

InChI Key |

FGLDMXBKDAHVHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitrobenzyl Propanedioic Acid and Its Precursors/derivatives

Strategies for Carbon-Carbon Bond Formation

The construction of the core carbon framework of (3-Nitrobenzyl)propanedioic acid can be achieved through several reliable methods, including classical condensation and alkylation reactions, as well as more complex multi-component strategies.

Knoevenagel Condensation Approaches Involving 3-Nitrobenzaldehyde (B41214) and Malonate Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. masterorganicchemistry.com In the context of synthesizing precursors to this compound, this reaction utilizes 3-nitrobenzaldehyde and a propanedioic acid derivative, such as malonic acid or its diesters (e.g., diethyl malonate).

The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638), which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. prepchem.commasterorganicchemistry.com This enolate then attacks the carbonyl carbon of 3-nitrobenzaldehyde. A subsequent dehydration step yields an α,β-unsaturated product, in this case, a (3-nitrobenzylidene)propanedioic acid derivative. prepchem.com

A notable variation is the Doebner modification, which employs pyridine (B92270) as the solvent, particularly when malonic acid itself is used. This modification often leads to condensation followed by decarboxylation. prepchem.comucalgary.ca However, to obtain the propanedioic acid structure, the decarboxylation step would be avoided by controlling the reaction conditions or by subsequent reduction of the double bond of the unsaturated product without inducing decarboxylation. The formation of the unsaturated intermediate is a critical step, and various catalysts have been explored to optimize this transformation.

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Reactants | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde, Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temperature | α,β-unsaturated diester |

| Benzaldehyde, Malonic Acid | Ammonium (B1175870) Bicarbonate | Solvent-free | - | Cinnamic Acid Derivative |

| Aldehyde, Malononitrile | Amino-modified MOFs | Ethanol (B145695) | Room Temperature | α,β-unsaturated dinitrile |

This table presents a summary of various catalytic systems used in Knoevenagel condensations, illustrating the versatility of this reaction. oc-praktikum.debyjus.comchemguide.co.uk

Alkylation of Propanedioic Acid Derivatives with 3-Nitrobenzyl Halides

A classic and highly effective strategy for forming the C-C bond is the malonic ester synthesis. oc-praktikum.dewikipedia.org This method involves the alkylation of a propanedioic acid diester, typically diethyl malonate, with a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide.

The key steps of this synthesis are:

Enolate Formation: The α-hydrogen of diethyl malonate is acidic (pKa ≈ 13) and can be readily removed by a moderately strong base to form a resonance-stabilized enolate. masterorganicchemistry.comucalgary.ca Sodium ethoxide in ethanol is the conventional base, ensuring that transesterification is avoided. wikipedia.org Alternatively, bases like potassium carbonate in solvents such as DMF can be used. scribd.com

Nucleophilic Alkylation: The resulting enolate acts as a nucleophile and displaces the halide from 3-nitrobenzyl bromide in an SN2 reaction. This step forms diethyl (3-nitrobenzyl)malonate. masterorganicchemistry.com

Hydrolysis: The final step to obtain the target acid is the hydrolysis of the diester groups. This can be achieved under either acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH or KOH, followed by acidification) conditions. masterorganicchemistry.comjove.com Basic hydrolysis, or saponification, yields the dicarboxylate salt, which is then protonated in a separate acidic workup step.

It is crucial to note that for the synthesis of this compound, the final decarboxylation step typical of the malonic ester synthesis (which produces a substituted acetic acid) is omitted. masterorganicchemistry.com

Table 2: Representative Malonic Ester Alkylation and Hydrolysis

| Alkylating Agent | Base/Solvent | Intermediate Product | Hydrolysis Conditions | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(bromomethyl)-2-nitrobenzene | K₂CO₃ / DMF | Diethyl 2-(2-nitrobenzyl)malonate | Not specified | 2-(2-Nitrobenzyl)malonic acid | 63% (alkylation step) | scribd.com |

| Iodobutane | NaH / DMF | Diethyl 2-butylmalonate | Not specified | 2-Butylmalonic acid | 55% (alkylation step) | nih.gov |

This table outlines examples of the alkylation of diethyl malonate and subsequent transformations. The synthesis of the 2-nitro isomer provides a close procedural model for the 3-nitro target.

Multi-Component Reactions for Related β-Substituted Propanoic Acids

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation by combining three or more reactants. google.com For the synthesis of structures related to this compound, MCRs that form β-substituted propanoic acid derivatives are of interest.

One relevant approach is the Michael addition of a malonate derivative to a nitroalkene, such as β-nitrostyrene, which is formed in situ from an aromatic aldehyde and a nitroalkane. prepchem.comwikipedia.org A notable example is a one-pot reaction involving an aromatic aldehyde, nitromethane, Meldrum's acid (a cyclic malonic acid derivative), and an alcohol, catalyzed by heterogeneous catalysts like hydrotalcite-derived mixed oxides. prepchem.comoc-praktikum.de This domino reaction sequence proceeds through a Knoevenagel condensation to form the nitroalkene, followed by a Michael addition of the malonate equivalent, and subsequent alcoholysis of the Meldrum's acid moiety to yield a β-aryl-γ-nitroester. prepchem.com Hydrolysis of such an ester would provide a β-aryl-γ-nitropropanoic acid, a structure analogous to the target compound.

While not a three-component reaction, the direct Michael addition of malonates to pre-formed nitroalkenes is a powerful two-component C-C bond-forming reaction that is often performed in a one-pot fashion and is central to these more complex transformations. scribd.combartleby.com

Functional Group Interconversions and Transformations

The synthesis of this compound and its precursors often requires the strategic manipulation of functional groups, either to prepare the necessary starting materials or to modify the final product.

Derivatization of Nitro-Substituted Aromatic Precursors

The key aromatic precursors for the synthesis of this compound are 3-nitrobenzaldehyde and 3-nitrobenzyl halides.

Synthesis of 3-Nitrobenzaldehyde: The most direct method for preparing 3-nitrobenzaldehyde is the electrophilic nitration of benzaldehyde. bartleby.com The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. oc-praktikum.describd.com The aldehyde group is a meta-directing deactivator, leading to the formation of the meta-isomer as the major product. wikipedia.org Reports indicate that the product distribution is approximately 72% for the meta-isomer, with the ortho- and para-isomers forming in smaller amounts. wikipedia.org

Synthesis of 3-Nitrobenzyl Bromide: This precursor is generally synthesized from 3-nitrotoluene (B166867) via a free-radical bromination reaction. This transformation targets the benzylic position. Common methods involve reacting 3-nitrotoluene with bromine (Br₂) under heating, often with initiation by light, or using other brominating agents like N-bromosuccinimide (NBS). orgsyn.orgijpsonline.com More modern and controlled procedures utilize reagents like hydrobromic acid and hydrogen peroxide with a radical initiator, which can offer higher selectivity and yields. google.compatsnap.com

Esterification and Hydrolysis of Propanedioic Acid Moieties

The interconversion between the dicarboxylic acid and its ester form is a fundamental transformation in the synthesis and derivatization of this compound.

Esterification: The conversion of this compound to its corresponding diester, such as the diethyl ester, is typically achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the dicarboxylic acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukyoutube.com The reaction is an equilibrium process, and it is often driven to completion by removing the water formed as a byproduct. youtube.com

Hydrolysis (Saponification): The reverse reaction, the hydrolysis of a diester like diethyl (3-nitrobenzyl)malonate to the parent dicarboxylic acid, is a critical step in the alkylation pathway. This transformation can be catalyzed by either acid or base. jove.com

Acid-catalyzed hydrolysis involves heating the ester with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). The mechanism is the microscopic reverse of the Fischer esterification. masterorganicchemistry.comchegg.com

Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in a water/alcohol mixture. This yields the disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid. A subsequent acidification step with a strong acid is required to protonate the dicarboxylate and isolate the final this compound. libretexts.org

Enantioselective and Stereoselective Synthesis

The creation of a stereogenic center at the carbon atom bearing the 3-nitrobenzyl group in this compound necessitates the use of enantioselective synthetic methods. The primary strategies involve the alkylation of a malonate precursor in the presence of a chiral influence. This can be achieved either by covalently attaching a chiral auxiliary to the malonate substrate or by employing a chiral catalyst that directs the approach of the reacting species.

Chiral Auxiliaries and Asymmetric Catalysis in Malonate Functionalization

The asymmetric functionalization of malonates is a well-established method for generating chiral centers. This can be broadly categorized into two approaches: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comelsevierpure.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.comelsevierpure.com For the synthesis of chiral substituted malonic acids, auxiliaries like Evans oxazolidinones are commonly employed. sigmaaldrich.comusm.edusigmaaldrich.com

The general strategy involves the following steps:

Attachment of a malonic acid monoester to the chiral auxiliary, forming a chiral imide.

Deprotonation of the α-carbon of the malonate moiety to form a chiral enolate. The chiral auxiliary sterically hinders one face of the enolate, directing the approach of an electrophile.

Alkylation of the chiral enolate with an electrophile, such as 3-nitrobenzyl bromide. The steric bias from the auxiliary leads to the formation of one diastereomer in excess.

Removal of the chiral auxiliary by hydrolysis to yield the enantiomerically enriched substituted malonic acid ester, which can then be hydrolyzed to the final diacid.

Commonly used chiral auxiliaries for this purpose include derivatives of naturally occurring chiral molecules, such as ephedrine (B3423809) and amino acids. sigmaaldrich.com For instance, (S)-4-benzyl-2-oxazolidinone is a frequently used auxiliary that can effectively control the stereochemistry of alkylation reactions. sigmaaldrich.comsigmaaldrich.com

Asymmetric Catalysis:

Asymmetric catalysis offers a more atom-economical approach as the chiral directing agent is used in substoichiometric amounts. Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective alkylation of malonates. nih.govnih.gov In this method, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from cinchona alkaloids, facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase containing the electrophile. usm.edunih.gov The chiral environment created by the catalyst-enolate ion pair directs the alkylation to proceed with high enantioselectivity. nih.gov

A study on the enantioselective PTC α-alkylation of diphenylmethyl tert-butyl α-alkylmalonate demonstrated high chemical yields and enantioselectivities for the synthesis of chiral α,α-dialkylmalonates. nih.gov Although this study did not use 3-nitrobenzyl bromide specifically, it showed excellent results for other benzylic halides. For example, the alkylation of diphenylmethyl tert-butyl α-methylmalonate with benzyl (B1604629) bromide using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst yielded the product with high enantiomeric excess (ee). nih.govfrontiersin.org This methodology is highly applicable to the synthesis of chiral this compound derivatives.

| Malonate Substrate | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Diphenylmethyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 90-99 | 91-99 | nih.gov |

| Diphenylmethyl tert-butyl α-bromomalonate | Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 98 | 98 | acs.org |

Asymmetric Approaches to Related β-Amino/Alkyl Propanoic Acids

Methodologies developed for the asymmetric synthesis of β-amino and β-alkyl propanoic acids provide valuable insights for the synthesis of chiral this compound. These related structures share the common feature of a stereocenter at the β-position relative to a carboxylic acid group.

One prominent method is the asymmetric Mannich reaction, which involves the addition of an enolate to an imine. nih.gov The use of chiral catalysts, such as saccharide-derived amino-thioureas, can afford β-amino esters with high enantioselectivity. nih.gov While this directly yields a β-amino product, the underlying principle of creating a stereocenter via a carbon-carbon bond-forming reaction guided by a chiral catalyst is transferable.

Furthermore, organocatalyzed asymmetric Michael additions represent another powerful strategy. nih.govnih.gov For instance, the addition of β-aryl-α-ketophosphonates to nitroalkenes, catalyzed by a bifunctional Takemoto-type thiourea (B124793) catalyst, can produce adducts with excellent diastereoselectivities and good enantioselectivities. nih.gov These adducts can then be converted to the desired β-substituted propanoic acid derivatives.

The development of catalytic asymmetric methods for producing free β²-amino acids from carboxylic acids also offers a relevant approach. nih.gov These methods often proceed through the formation of a chiral enolate equivalent that reacts with an electrophilic nitrogen source, establishing the β-stereocenter with high enantiocontrol. nih.gov

| Reaction Type | Substrates | Catalyst/Auxiliary | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Decarboxylative Mannich Reaction | Malonic acid half oxyesters, cyclic trifluoromethyl ketimines | Saccharide-derived amino-thioureas | β-amino esters | High ee | nih.gov |

| Michael Reaction | β-aryl-α-ketophosphonates, nitroalkenes | Takemoto-type thiourea catalyst | γ-nitroamides | >95:5 dr, up to 81% ee | nih.gov |

| Diastereoselective Alkylation | Chiral oxazolidinone, benzyl bromoacetate | Chiral oxazolidinone | 2-substituted-3-aminocarbonyl propionic acid | High diastereoselectivity | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 3 Nitrobenzyl Propanedioic Acid

Decarboxylation Pathways

Propanedioic acids and their derivatives are well-known for their propensity to undergo decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This transformation is a cornerstone of various synthetic strategies, most notably the malonic ester synthesis.

Thermal and Catalytic Decarboxylation Processes

(3-Nitrobenzyl)propanedioic acid, being a substituted malonic acid, is expected to readily undergo decarboxylation upon heating. The presence of two carboxyl groups on the same carbon atom facilitates this process. Thermal decarboxylation typically proceeds by heating the compound above its melting point, leading to the formation of 3-(3-nitrophenyl)propanoic acid.

Catalysis can significantly lower the temperature required for decarboxylation. Both acid and base catalysis can be effective. For instance, heating in the presence of a dilute acid or a base like pyridine (B92270) can promote the elimination of carbon dioxide. Furthermore, transition metal catalysts, such as copper compounds, have been shown to be effective in the decarboxylation of various carboxylic acids and could likely be applied to this compound. Recent developments in photoredox catalysis also offer a mild and efficient method for the decarboxylation of carboxylic acids, including malonic acid derivatives, under visible light irradiation.

| Reaction | Conditions | Expected Major Product |

| Thermal Decarboxylation | Heating above melting point | 3-(3-nitrophenyl)propanoic acid |

| Acid-Catalyzed Decarboxylation | Heating with dilute acid | 3-(3-nitrophenyl)propanoic acid |

| Base-Catalyzed Decarboxylation | Heating with pyridine | 3-(3-nitrophenyl)propanoic acid |

| Photoredox Catalysis | Visible light, photocatalyst | 3-(3-nitrophenyl)propanoic acid |

Mechanistic Insights into Decarboxylative Reactions

The mechanism of thermal decarboxylation of malonic acids is a well-established concerted process. It proceeds through a cyclic, six-membered transition state. In this transition state, the carboxyl hydrogen forms a hydrogen bond with the carbonyl oxygen of the other carboxyl group. This facilitates the cleavage of a carbon-carbon bond and the formation of an enol intermediate with the concomitant release of carbon dioxide. The enol then rapidly tautomerizes to the more stable carboxylic acid product.

In the case of this compound, this mechanism would involve the formation of an enol of 3-(3-nitrophenyl)propanoic acid, which would then tautomerize to the final product. The electron-withdrawing nature of the 3-nitrobenzyl group is not expected to significantly alter this fundamental pathway, although it might influence the rate of the reaction.

Reactions Involving the Active Methylene (B1212753) Group of Propanedioic Acid

The methylene group (-CH2-) situated between the two carboxyl groups in this compound is highly activated. The electron-withdrawing effect of the adjacent carbonyls renders the methylene protons acidic, making this position a nucleophilic center that can participate in a variety of carbon-carbon bond-forming reactions.

Michael Additions and Related Carbon-Carbon Bond Formations

The active methylene group of this compound can be readily deprotonated by a base to form a stabilized carbanion (enolate). This nucleophile is a potent Michael donor and is expected to undergo conjugate addition to a wide range of Michael acceptors, which are typically α,β-unsaturated carbonyl compounds. This reaction results in the formation of a new carbon-carbon bond at the β-position of the acceptor.

The general scheme for the Michael addition would involve the reaction of the enolate of this compound with an α,β-unsaturated ketone, aldehyde, ester, or nitrile. The resulting adduct, after workup, would be a more complex dicarboxylic acid, which could then be subjected to decarboxylation to yield a monocarboxylic acid.

| Michael Acceptor | Base | Expected Adduct (before decarboxylation) |

| Acrylonitrile | Sodium ethoxide | 2-(2-cyanoethyl)-2-(3-nitrobenzyl)propanedioic acid |

| Methyl acrylate | Potassium tert-butoxide | 2-(2-(methoxycarbonyl)ethyl)-2-(3-nitrobenzyl)propanedioic acid |

| Methyl vinyl ketone | Sodium hydroxide (B78521) | 2-(3-oxobutyl)-2-(3-nitrobenzyl)propanedioic acid |

Condensation Reactions with Carbonyl Compounds

This compound is an ideal substrate for the Knoevenagel condensation, a reaction between a compound with an active methylene group and an aldehyde or ketone. This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine).

The reaction proceeds via the formation of a nucleophilic enolate from this compound, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid. A notable variation is the Doebner modification, where the use of pyridine as a solvent can lead to a subsequent decarboxylation, affording an α,β-unsaturated monocarboxylic acid.

| Carbonyl Compound | Catalyst/Solvent | Expected Product |

| Benzaldehyde | Piperidine/Ethanol (B145695) | 2-benzylidene-2-(3-nitrobenzyl)propanedioic acid |

| Acetone | Pyrrolidine/Methanol | 2-(3-nitrobenzyl)-2-(propan-2-ylidene)propanedioic acid |

| Formaldehyde | Triethylamine (B128534)/Toluene | 2-(3-nitrobenzyl)-2-methylenepropanedioic acid |

Reactivity of the 3-Nitrobenzyl Moiety

The 3-nitrobenzyl group imparts distinct reactivity to the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any substitution would be directed to the meta positions relative to the nitro group (i.e., positions 2, 4, and 6 of the benzyl (B1604629) ring).

Conversely, the electron-withdrawing nature of the nitro group makes the benzylic protons slightly more acidic than in an unsubstituted benzyl group. More significantly, the nitro group can be reduced to an amino group, opening up a pathway to a variety of other derivatives. Common reducing agents for this transformation include metals like tin or iron in the presence of acid, or catalytic hydrogenation. This reduction would convert this compound into (3-Aminobenzyl)propanedioic acid, a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Furthermore, the nitrobenzyl group is known to be a photolabile protecting group. While the ortho-nitrobenzyl group is more commonly used for this purpose, the meta-isomer can also exhibit photosensitivity, potentially allowing for the light-induced cleavage of the molecule under specific conditions.

Nucleophilic Substitution Reactions in meta-Nitrobenzylic Substrates

The presence of a nitro group on the benzene ring profoundly affects nucleophilic substitution reactions at the benzylic position. While ortho- and para-nitrobenzyl systems are well-studied, meta-nitrobenzylic substrates exhibit distinct reactivity. It has been demonstrated that compounds like m-nitrobenzyl chloride undergo nucleophilic substitution via the S_RN_1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism with a range of nucleophiles. publish.csiro.auresearchgate.net This mechanism is a radical-chain process initiated by the transfer of an electron to the substrate, forming a radical anion. nptel.ac.in

The S_RN_1 mechanism proceeds through the following general steps:

Initiation: An electron is transferred from a donor to the meta-nitrobenzylic substrate (Ar-CH₂-X) to form a radical anion, [Ar-CH₂-X]•⁻. nptel.ac.in

Propagation:

The radical anion fragments, losing the leaving group (X⁻) to form a meta-nitrobenzyl radical (Ar-CH₂•). nptel.ac.in

This radical then reacts with a nucleophile (Nu⁻) to form a new radical anion, [Ar-CH₂-Nu]•⁻. nptel.ac.in

This new radical anion transfers its electron to a new molecule of the original substrate, propagating the chain and forming the final product (Ar-CH₂-Nu). nptel.ac.in

Research has shown that m-nitrobenzyl chloride reacts with various anions, such as the anions of 2-nitropropane, malonic esters, and malononitrile, through the S_RN_1 pathway. publish.csiro.auresearchgate.net The operation of this mechanism is supported by inhibition and entrainment experiments, which help to distinguish it from other potential radical pathways. publish.csiro.au The position of the nitro group is crucial; unlike ortho- and para-isomers, the meta-position cannot directly stabilize an anionic intermediate through resonance in a standard S_N_Ar reaction, making the radical-based S_RN_1 pathway more favorable under certain conditions. govtpgcdatia.ac.in

Table 1: Examples of S_RN_1 Reactions with m-Nitrobenzyl Chloride

| Nucleophile Source | Nucleophile Anion | Product Type | Reference |

|---|---|---|---|

| Salt of 2-nitropropane | [Me₂CNO₂]⁻ | C-Alkylated product | publish.csiro.au |

| Thiolate Salt | ArS⁻ | Thioether | publish.csiro.au |

| Sodium Azide | N₃⁻ | Azide | publish.csiro.au |

| Malononitrile Salt | [CH(CN)₂]⁻ | Substituted malononitrile | publish.csiro.au |

| Malonic Ester Salt | [CH(COOR)₂]⁻ | Substituted malonic ester | publish.csiro.au |

Reduction of the Nitro Group and Subsequent Transformations

The nitro group is a versatile functional group primarily because it can be readily reduced to an amine, which dramatically alters the electronic properties of the molecule. The reduction of the aromatic nitro group in this compound to form (3-aminobenzyl)propanedioic acid is a key transformation. This conversion changes the substituent from a strongly electron-withdrawing, meta-directing group to a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com

A variety of methods are available for this reduction, and the choice of reagent is critical to ensure chemoselectivity, avoiding the reduction of the carboxylic acid groups. niscpr.res.inwikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org It is generally efficient and clean.

Metal/Acid Reduction: The classic Béchamp reduction uses metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl, acetic acid). masterorganicchemistry.comgoogle.com These methods are robust and cost-effective. For substrates containing other reducible groups, like the carboxylic acids in this compound, milder and more selective reagents are often necessary to prevent unwanted side reactions. niscpr.res.in For instance, systems like zinc powder with hydrazine (B178648) glyoxylate (B1226380) have been shown to selectively reduce aromatic nitro groups at room temperature in the presence of carboxylic acids. niscpr.res.in

Under different conditions, the reduction can also yield other products, such as hydroxylamines or azo compounds. wikipedia.orgmdpi.com The resulting amino group can then be used in a vast array of subsequent reactions, such as diazotization to introduce other functional groups or acylation to form amides.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | Neutral pH, various solvents | Highly efficient, but may also reduce other functional groups like alkenes or alkynes. | wikipedia.org |

| Fe / HCl or Acetic Acid | Acidic | Classic, robust method. The acid can affect sensitive groups. | masterorganicchemistry.comgoogle.com |

| SnCl₂ / HCl | Acidic | A common laboratory method for selective reduction. | wikipedia.org |

| Zn / NH₄Cl | Aqueous, near-neutral | Milder conditions, can be selective for the nitro group. | mdpi.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Often used for selective reduction of one nitro group in dinitro compounds. | wikipedia.org |

Photochemical Transformations of Nitrobenzyl Derivatives

Nitrobenzyl compounds, particularly those with an ortho-nitro group, are renowned for their use as photolabile protecting groups, often called "caged compounds". rsc.orgacs.orgresearchgate.net Upon irradiation with UV light, they undergo an intramolecular rearrangement that leads to the cleavage of the benzylic bond and the release of a protected molecule.

The general mechanism for ortho-nitrobenzyl photochemistry involves:

Photoexcitation of the nitro group.

Intramolecular abstraction of a hydrogen atom from the benzylic position by the excited nitro group, forming an aci-nitro intermediate. acs.org

This intermediate undergoes cyclization and rearrangement, ultimately cleaving the benzylic C-O or C-C bond and forming a 2-nitrosobenzaldehyde or related ketone as a byproduct. acs.orgcdnsciencepub.com

While this reaction is most efficient for ortho-isomers, meta-nitrobenzyl derivatives also exhibit photochemical reactivity, although often with lower quantum yields. cdnsciencepub.com Studies on related meta-nitrobenzyl compounds have shown photochemical retro-aldol type reactions in aqueous solutions, proceeding through the formation of a meta-nitrobenzyl carbanion. cdnsciencepub.com Interestingly, for some reactions, meta-isomers have been reported to be more reactive than their para-counterparts, which has been attributed to a selective meta-transmission of ionic charge in the photoexcited state. cdnsciencepub.com The efficiency of these photochemical transformations is influenced by factors such as the substitution pattern on the ring and the nature of the group being released.

Table 3: Photorelease Rates for Selected Nitrobenzyl Derivatives

| Compound | Relative Rate of Disappearance | Conditions | Reference |

|---|---|---|---|

| o-Nitrotoluene | 1 | Dioxane, 350 nm photolysis | cdnsciencepub.com |

| 9-Nitro-9,10-dihydro-9,10-ethanoanthracene | 0.15 | Dioxane, 350 nm photolysis | cdnsciencepub.com |

| 1-Nitro-1,2,3,4-tetrahydro-1,4-ethanonaphthalene | 10 | Dioxane, 350 nm photolysis | cdnsciencepub.com |

Role as a Synthetic Intermediate in Complex Chemical Transformations

This compound is a valuable synthetic intermediate due to the versatile reactivity of both its propanedioic acid and nitrobenzyl moieties.

The propanedioic acid (malonic acid) portion is a classic building block in organic synthesis. wikipedia.orgatamanchemicals.com Its active methylene group can be easily deprotonated to form a carbanion, which is a potent nucleophile. This allows for a wide range of C-C bond-forming reactions, most notably the malonic ester synthesis, to produce substituted carboxylic acids. vedantu.com It can also participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.org

The 3-nitrobenzyl group serves multiple functions. It can act as a protecting group for one of the carboxylic acid functions of the malonic acid, allowing for differential reactivity at the two carboxyl groups. More importantly, the nitro group itself is a synthetic handle. As discussed previously, it can be reduced to an amine, which opens up a plethora of further transformations, including the synthesis of heterocycles or the introduction of other substituents via diazonium salt chemistry. masterorganicchemistry.com

The combination of these features in a single molecule makes this compound and its esters useful precursors in the synthesis of complex target molecules. For example, related nitrobenzyl malonates are used as intermediates in the synthesis of pharmaceuticals like penem (B1263517) antibiotics. atamanchemicals.com The molecule can be incorporated into a larger structure via reactions of the malonate group, with the nitro group being carried through and transformed at a later stage to complete the synthesis. This dual functionality allows for convergent and efficient synthetic strategies. atamanchemicals.comchemicalbook.comnih.gov

Derivatives and Analogues in Academic Research

Synthesis of Substituted (3-Nitrobenzyl)propanedioic Acid Derivatives

The synthesis of substituted this compound derivatives is most commonly achieved through the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid or its esters, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org In the context of this compound, the starting materials are typically 3-nitrobenzaldehyde (B41214) and a malonic acid derivative.

A key variation of this is the Knoevenagel-Doebner modification , which utilizes malonic acid in the presence of a weak base like pyridine (B92270). wikipedia.orgyoutube.comorganic-chemistry.org This method is particularly useful as the condensation is often followed by decarboxylation, leading to the formation of an alk-2-enoic acid. thieme.com

The general synthetic approach can be outlined as follows:

Alkylation of Malonic Esters : A common route to substituted malonic acids begins with the alkylation of a malonic ester, such as diethyl malonate. wikipedia.org The methylene (B1212753) protons of diethyl malonate are acidic and can be removed by a base (e.g., sodium ethoxide) to form a stable enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide (in this case, 3-nitrobenzyl halide) to form the substituted malonic ester.

Hydrolysis : The resulting substituted diethyl malonate can then be hydrolyzed, typically using an aqueous acid or base, to yield the corresponding substituted malonic acid.

Direct Condensation : Alternatively, direct condensation of 3-nitrobenzaldehyde with malonic acid or its esters can be performed. The choice of catalyst and reaction conditions can influence the final product. organicreactions.org Weak bases like piperidine (B6355638) are often used as catalysts. wikipedia.org

The following table summarizes the reactants and typical products in the synthesis of a this compound derivative:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Nitrobenzaldehyde | Diethyl malonate | Piperidine | Diethyl (3-nitrobenzylidene)malonate |

| 3-Nitrobenzyl bromide | Sodium diethyl malonate | - | Diethyl (3-nitrobenzyl)malonate |

| 3-Nitrobenzaldehyde | Malonic acid | Pyridine | (E)-2-(3-Nitrobenzylidene)malonic acid |

Subsequent reduction of the nitro group to an amino group can also be performed, opening up further synthetic possibilities for creating a wider range of derivatives.

Exploration of Related Nitroaryl-Substituted Malonate Systems

The chemistry of this compound is part of the broader field of nitroaryl-substituted malonate systems. These compounds are valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic position.

Research in this area often explores:

Further Functionalization : The aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the substituents.

Cyclization Reactions : The presence of multiple functional groups allows for intramolecular reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.

Polymer Chemistry : Malonate derivatives can be used as monomers in the synthesis of polyesters and other polymers.

The study of these related systems provides a deeper understanding of the structure-reactivity relationships that govern the behavior of this compound and its derivatives.

Structural Elucidation and Characterization of Novel Derivatives

The characterization of newly synthesized derivatives of this compound is crucial to confirm their structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed information about the structure. For instance, the aromatic protons of the 3-nitrophenyl group will appear in a characteristic region of the spectrum, and their splitting patterns will depend on the substitution pattern. The protons of the propanedioic acid backbone will also have distinct signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. In the mass spectrum of a this compound derivative, one would expect to see the molecular ion peak, as well as fragment ions corresponding to the loss of specific groups, such as the nitro group, carboxyl groups, or parts of the alkyl chain.

The following table outlines the expected analytical data for a representative derivative, diethyl (3-nitrobenzyl)malonate:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for the ethoxy groups (triplet and quartet), a signal for the benzylic protons, signals for the methine proton on the malonate backbone, and signals for the aromatic protons of the 3-nitrophenyl group. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester groups, the carbons of the ethoxy groups, the benzylic carbon, the methine carbon, and the carbons of the 3-nitrophenyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, and fragment ions resulting from the cleavage of the ester groups and the benzyl-malonate bond. |

Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups, such as the carbonyl group of the carboxylic acid or ester (strong absorption around 1730-1750 cm⁻¹) and the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are foundational in modern computational chemistry, offering deep insights into the behavior of molecules. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netaalto.fi For a molecule like (3-Nitrobenzyl)propanedioic acid, these calculations would typically be performed using specific basis sets (e.g., 6-311++G(d,p)) to ensure accurate results for geometry and energy. aalto.fi

An analysis of the electronic structure would reveal the distribution of electrons within the this compound molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation.

A molecular orbital analysis would also detail the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This is particularly relevant for this compound due to the presence of the electron-withdrawing nitro group (-NO₂) and the acidic carboxyl groups (-COOH). The calculations would quantify the influence of the nitro group on the aromatic ring and the propanedioic acid moiety.

This compound has significant conformational flexibility due to the rotation around several single bonds. A conformational analysis would identify the most stable three-dimensional structures (conformers) by calculating the potential energy surface as a function of key dihedral angles. This helps determine the molecule's preferred shape in different environments.

Tautomerism, the migration of a hydrogen atom accompanied by a switch of a single bond and adjacent double bond, is also a possibility, particularly involving the enol forms of the dicarboxylic acid. Computational studies can predict the relative energies of different tautomers, establishing which form is most likely to exist under equilibrium conditions. For dicarbonyl compounds, the keto-enol tautomerism can be significantly influenced by both intramolecular hydrogen bonding and the surrounding solvent.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. For this compound, a key reaction of interest would be its thermal decarboxylation, a characteristic reaction of malonic acids.

An energy profile, or reaction coordinate diagram, maps the energy of a system as it progresses from reactants to products. These diagrams illustrate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. By calculating the structures and energies of reactants, products, intermediates, and transition states, computational models can build a detailed picture of the reaction mechanism.

The transition state is the highest energy point on the reaction pathway and represents a fleeting, unstable molecular arrangement that cannot be isolated experimentally. Identifying the geometry of the transition state is crucial for understanding how bonds are broken and formed. For multi-step reactions, the profile will show multiple peaks (transition states) and valleys (intermediates).

The choice of solvent can dramatically alter reaction rates and even change the preferred reaction mechanism. Computational models can account for these effects using various approaches, such as the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous medium with a specific dielectric constant.

For reactions involving charged or highly polar species, polar solvents can stabilize intermediates and transition states, thereby accelerating the reaction. In the case of this compound, the polarity of the solvent would be expected to influence the ionization of the carboxylic acid groups and the stability of any charged intermediates formed during a reaction. The effect of the solvent on tautomeric equilibria can also be computationally explored.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of molecular spectra, including infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra are often used to aid in the interpretation and assignment of experimental data. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that corresponds to the molecule's vibrational modes. aalto.fi

Similarly, the prediction of electronic transitions (e.g., from HOMO to LUMO) allows for the calculation of the UV-Visible absorption spectrum. Comparing these predicted spectra with experimentally measured ones serves as a powerful method for validating both the computational model and the experimental characterization of the compound. Machine learning models are also emerging as a tool for the rapid prediction of spectroscopic properties for large sets of molecules.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "(3-Nitrobenzyl)propanedioic acid." By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can map the complete proton and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For "this compound," the spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrobenzyl group, the benzylic protons (CH₂), and the acidic protons of the dicarboxylic acid moiety. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. oxinst.com The chemical shifts are influenced by the electron-withdrawing nitro group. oxinst.comoxinst.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carboxyl carbons, the carbons of the aromatic ring, the benzylic carbon, and the central carbon of the propanedioic acid unit. The positions of the aromatic carbon signals are influenced by the nitro substituent. oxinst.comchemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign proton and carbon signals and confirm the connectivity between the benzyl (B1604629) and propanedioic acid fragments. oxinst.comscispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like 3-nitrobenzyl alcohol, 3-nitrobenzaldehyde (B41214), and malonic acid derivatives. oxinst.comoxinst.comchemicalbook.com

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) |

| ¹H | Aromatic (H2) | ~8.1-8.3 | Singlet or Doublet |

| ¹H | Aromatic (H4) | ~7.6-7.8 | Doublet or Triplet |

| ¹H | Aromatic (H5) | ~7.5-7.7 | Triplet |

| ¹H | Aromatic (H6) | ~7.9-8.1 | Doublet |

| ¹H | Benzylic (-CH₂) | ~3.3-3.5 | Doublet |

| ¹H | Malonic (-CH) | ~3.6-3.8 | Triplet |

| ¹³C | Carboxylic Acid (-COOH) | ~168-172 | - |

| ¹³C | Aromatic (C3-NO₂) | ~148 | - |

| ¹³C | Aromatic (C1) | ~138-140 | - |

| ¹³C | Aromatic (C6) | ~134-136 | - |

| ¹³C | Aromatic (C5) | ~129-131 | - |

| ¹³C | Aromatic (C2) | ~122-124 | - |

| ¹³C | Aromatic (C4) | ~121-123 | - |

| ¹³C | Malonic (-CH) | ~50-55 | - |

| ¹³C | Benzylic (-CH₂) | ~35-40 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique suitable for polar and thermally labile molecules. illinois.edu Interestingly, 3-nitrobenzyl alcohol, a compound structurally related to the target molecule, is widely used as a liquid matrix in FAB-MS analysis. illinois.edunih.govsigmaaldrich.com This matrix assists in the ionization of the analyte molecule. nih.gov For "this compound," FAB-MS would be expected to show a prominent quasimolecular ion, such as [M+H]⁺ or [M-H]⁻, which allows for the confirmation of the molecular weight. illinois.edu Deuterium-labeled 3-nitrobenzyl alcohol can also be used as a matrix to determine the number of exchangeable hydrogens in a molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For "this compound" (C₁₀H₉NO₆), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

The fragmentation pattern in MS provides structural information. Expected fragmentation for "this compound" would involve the loss of water (H₂O), carbon dioxide (CO₂), and the nitro group (NO₂), as well as cleavage at the benzylic position to yield a tropylium (B1234903) ion or a benzyl cation.

Chromatographic Separation and Analysis

Chromatographic techniques are vital for separating the target compound from reaction mixtures, byproducts, or impurities, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms.cz However, the direct analysis of "this compound" by GC-MS is challenging due to its high polarity and low volatility, stemming from the two carboxylic acid groups. High temperatures in the GC injector could lead to thermal decomposition, such as decarboxylation, before the compound reaches the column.

For GC-MS analysis to be feasible, a derivatization step is typically required to convert the non-volatile carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters). This process increases the thermal stability and reduces the polarity of the analyte, allowing it to be vaporized and passed through the GC column. restek.com The resulting mass spectrum of the derivatized compound can then be used for identification and quantification. researchgate.net

Liquid Chromatography Techniques (LC, HPLC, LC-MS)

Liquid chromatography is the preferred method for the analysis of polar, non-volatile compounds like "this compound."

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is well-suited for the separation and purification of this compound. A typical setup would involve a C18 column and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes for the carboxylic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective analytical method. As the compound elutes from the HPLC column, it is ionized (commonly using electrospray ionization, ESI) and detected by the mass spectrometer. This technique allows for the precise quantification of "this compound" in complex mixtures and can be used to identify related impurities by their mass-to-charge ratio. nih.gov LC-MS/MS methods, which involve further fragmentation of selected ions, can provide even greater specificity and structural information, which is particularly useful in complex matrices. nih.govslu.se

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Applicability | Sample Preparation | Key Advantages |

|---|---|---|---|

| GC-MS | Challenging (Indirect) | Derivatization required (e.g., esterification) | High resolution, established libraries for derivatized compounds. gcms.cz |

| HPLC | Excellent (Direct) | Dissolution in a suitable solvent | Good for purification and quantification with UV detection. |

| LC-MS | Excellent (Direct) | Dissolution in a suitable solvent | High sensitivity and selectivity, provides molecular weight information. slu.se |

X-ray Crystallography for Solid-State Structure Determination

For "this compound," a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure. It would show the relative orientation of the 3-nitrophenyl ring and the propanedioic acid moiety. Furthermore, it would elucidate the hydrogen-bonding networks formed by the carboxylic acid groups, which are critical in defining the supramolecular architecture of the crystal. The characterization of similar malonic acid derivatives by X-ray diffraction has been reported, highlighting the utility of this technique in understanding their solid-state structures. rsc.orgresearchgate.net

Advanced Applications in Organic Synthesis Research

Building Block in Complex Molecule Construction

The intrinsic reactivity of (3-nitrobenzyl)propanedioic acid makes it an important organic building block for the synthesis of more elaborate molecules. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of complex molecular structures. The malonic acid component provides an active methylene (B1212753) group, which is a key precursor for forming new carbon-carbon bonds, while the nitrobenzyl moiety offers a site for further functionalization or can be an integral part of the final molecular scaffold.

Research has demonstrated the utility of related nitro compounds and malonic acid derivatives in constructing a variety of complex systems, particularly heterocyclic compounds. For instance, the general class of nitroalkenes, which can be derived from compounds like this compound, are powerful precursors in the synthesis of three- to five-membered heterocycles through reactions like Michael additions and cycloadditions. The flexibility of the nitro group, which can be converted into other functional groups, significantly broadens its synthetic potential.

One key application is in the synthesis of quinoline (B57606) derivatives. A recently developed protocol utilizes a Knoevenagel condensation/aza-Wittig reaction cascade to produce 3-sulfonyl-substituted quinolines. This reaction involves ortho-azidobenzaldehydes and β-ketosulfonamides. While this specific example doesn't use this compound directly, the underlying Knoevenagel condensation is a primary reaction of malonic acids, suggesting its applicability in similar synthetic strategies for creating complex heterocyclic frameworks. The nitro group on the benzyl (B1604629) ring could be strategically employed to influence the electronic properties of the final molecule or be converted to an amino group for further diversification, as seen in the synthesis of amino-substituted 3-arylcoumarins.

The following table illustrates the types of complex molecules that can be synthesized using methodologies applicable to this compound.

| Starting Material Class | Reaction Type | Resulting Complex Scaffold | Ref |

| o-Azidobenzaldehydes & Ketosulfonamides | Knoevenagel / aza-Wittig | 3-Sulfonylquinolines | |

| 3-Nitro-2H-chromenes & Enones | Cascade Double Michael Addition | Tricyclic Chroman Derivatives | |

| Aldehydes & Nitroalkenes | Michael/Aza-Henry/Hemiaminalization | Chiral Piperidines | |

| Nitroalkenes & Various Nucleophiles | Michael Addition / Cyclization | Saturated Heterocycles |

Development of Novel Synthetic Methodologies and Reagents

This compound and its derivatives are instrumental in the development of novel synthetic methodologies, particularly those involving cascade or domino reactions. These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly sought after for their efficiency and atom economy. The development of new synthetic methods is a cornerstone of modern organic synthesis, enabling the creation of target molecules with greater precision and efficiency.

The combination of the active methylene group and the nitro-functionalized ring in this compound makes it an ideal substrate for exploring such complex transformations. For example, cascade reactions involving an initial Michael addition followed by a cyclization are common for substrates of this type. An enantioselective cascade double Michael addition has been developed for synthesizing functionalized tricyclic chroman derivatives from 3-nitro-2H-chromenes and enones, showcasing how nitro-containing building blocks can be used to construct multiple stereocenters in a single, highly controlled process.

Furthermore, the reactivity of the active methylene group is central to the Knoevenagel condensation. This reaction can be the first step in a multi-reaction sequence. A prime example is the Knoevenagel condensation/aza-Wittig reaction cascade, which efficiently builds the quinoline core in a domino fashion. The development of such processes relies on substrates that can undergo sequential, compatible transformations. The structure of this compound is well-suited for this role, where the initial condensation creates an intermediate poised for subsequent intramolecular reactions. The nitro group itself can be used to develop new methodologies; its reduction to an amine is a key step in one-pot syntheses of secondary and tertiary amines.

Contribution to Specialized Chemical Transformations

This compound is a substrate for several fundamental and specialized chemical transformations that are cornerstones of organic synthesis.

Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The active methylene group in this compound, activated by both the adjacent carboxylic acids and the electron-withdrawing nitrobenzyl group, readily participates in Knoevenagel condensations with aldehydes and ketones. This reaction is a reliable method for forming carbon-carbon double bonds and producing α,β-unsaturated compounds. A significant variant is the Doebner modification, where a pyridine (B92270) base is used as the catalyst and solvent. This modification often results in simultaneous decarboxylation when one of the activating groups is a carboxylic acid, leading to the formation of an α,β-unsaturated carboxylic acid.

Michael Addition: The active methylene group of this compound and its esters can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. This is one of the most important methods for forming carbon-carbon bonds in a thermodynamically controlled manner. The resulting adducts are highly functionalized and can be used to build complex molecular frameworks. The development of asymmetric Michael additions using organocatalysts has allowed for the synthesis of enantiomerically enriched products, which is crucial in pharmaceutical chemistry.

Nitro Group Reduction: The nitro group on the benzyl ring is a versatile functional handle. A key transformation is its reduction to an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). This transformation is synthetically valuable as it converts an electron-withdrawing group into an electron-donating one and provides a nucleophilic site for a vast array of subsequent reactions, such as amide bond formation or the synthesis of further heterocyclic systems. The synthesis of 3-(3′-aminophenyl)-6-aminocoumarin from a dinitro precursor highlights the utility of this reduction in preparing functionalized molecules.

The table below summarizes these key transformations.

| Transformation | Reagent Type | Key Features | Product Class |

| Knoevenagel Condensation | Aldehyde or Ketone | C-C double bond formation; often catalyzed by a weak base. | α,β-Unsaturated Dicarboxylic Acid |

| Doebner Modification | Aldehyde & Pyridine | Knoevenagel condensation followed by decarboxylation. | α,β-Unsaturated Monocarboxylic Acid |

| Michael Addition | α,β-Unsaturated Carbonyl | Conjugate (1,4-) addition to form a new C-C bond. | 1,5-Dicarbonyl Compounds or derivatives |

| Nitro Group Reduction | H₂, Pd/C | Conversion of nitro group (-NO₂) to an amino group (-NH₂). | (3-Aminobenzyl)propanedioic acid |

Historical Context and Future Research Directions

Evolution of Research on Nitrobenzyl and Malonate Chemistry

The journey toward synthesizing and understanding compounds like (3-Nitrobenzyl)propanedioic acid began with fundamental discoveries in the late 19th century. The chemistry of nitrobenzyl compounds grew in importance as early organic chemists recognized the powerful influence of the nitro group. As a potent electron-withdrawing group, it significantly affects the reactivity of the benzene (B151609) ring and the benzylic position, making these compounds valuable precursors. Early research laid the groundwork for creating nitrobenzyl halides and alcohols, which served as key intermediates in the burgeoning dye and pharmaceutical industries. A critical development was the selective reduction of the nitro group to an amine, a transformation that remains a cornerstone of synthetic chemistry. Over the decades, research has focused on refining these synthetic methods, aiming for greater efficiency, selectivity, and milder reaction conditions. The directed evolution of enzymes such as p-nitrobenzyl esterase for specific applications in aqueous-organic solvents highlights the modern drive to tailor biocatalysts for reactions involving nitrobenzyl moieties. acsgcipr.org

Simultaneously, malonate chemistry established itself as a pillar of carbon-carbon bond formation. The malonic ester synthesis , a classic method for preparing substituted acetic acids, utilizes the reactivity of the acidic methylene (B1212753) group in diethyl malonate and other malonic esters. masterorganicchemistry.comyoutube.com Its robustness and wide applicability have cemented its place in the organic chemist's toolbox for over a century. masterorganicchemistry.com

A parallel and equally significant development was the Knoevenagel condensation , first described by Emil Knoevenagel in 1894. wikipedia.org This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound like malonic acid, provides an elegant route to α,β-unsaturated compounds. wikipedia.orgresearchgate.net It has been widely adopted for synthesizing a variety of fine chemicals and pharmaceutical intermediates. researchgate.net A notable variation, the Doebner modification, employs pyridine (B92270) as both a solvent and catalyst, enabling the direct use of malonic acid in the condensation, which is often followed by decarboxylation to yield a cinnamic acid derivative. organic-chemistry.org

The synthesis of this compound is a direct beneficiary of these historical advancements. The Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) with malonic acid provides a straightforward pathway to the intermediate (3-nitrobenzylidene)propanedioic acid, which can then be reduced to the target compound. wikipedia.orgontosight.ai The continuous refinement of these foundational reactions has been instrumental in enabling the synthesis and subsequent investigation of this and many other substituted malonic acids.

Emerging Trends and Challenges in this compound Research

The scientific inquiry into this compound and its derivatives is actively evolving, driven by new opportunities and persistent obstacles. These dynamics are shaping the future trajectory of research in this area.

Emerging Trends:

Medicinal Chemistry and Drug Discovery: A primary driver of current research is the exploration of this compound derivatives as potential therapeutic agents. The compound's scaffold, featuring a nitro group and a dicarboxylic acid, presents a versatile platform for designing novel bioactive molecules. Studies have suggested that derivatives may possess antimicrobial and anti-inflammatory properties. ontosight.ai The broader class of nitro-aromatic compounds continues to be a source of inspiration in drug discovery, for instance, in the development of non-steroidal anti-androgens where the nitro group is a critical pharmacophoric element. rsc.org The ability to modify the aromatic ring, the nitro group, and the propanedioic acid moiety allows for the generation of diverse chemical libraries for high-throughput screening against various diseases.

Green and Sustainable Synthesis: A significant shift towards environmentally benign synthetic methods is influencing the production of this compound. This includes the adoption of greener solvents, the use of energy-efficient techniques like microwave irradiation, and the development of heterogeneous, reusable catalysts. researchgate.netrsc.org A key goal is to replace hazardous reagents, such as pyridine in the Knoevenagel condensation, with safer alternatives like triethylamine (B128534) in less toxic solvents such as toluene. rsc.org These efforts aim to minimize the environmental impact of producing these valuable chemical building blocks.

Biocatalysis: The application of enzymes to mediate chemical transformations is a rapidly growing field offering high selectivity under mild conditions. ucl.ac.uk For nitro-substituted compounds, biocatalysis presents opportunities for clean and specific reactions, such as the selective reduction of the nitro group without affecting other functional groups. rsc.orgucd.ie This approach could lead to more efficient and sustainable routes to this compound and its derivatives.

Computational Chemistry: In silico methods are becoming increasingly vital in modern chemical research. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict the biological activities of novel this compound derivatives and to understand their interactions with biological targets at a molecular level. researchgate.netmdpi.com These computational studies can rationalize structure-activity relationships and guide the design of more potent and selective compounds, thereby streamlining the research and development process.

Challenges:

Toxicity Concerns: The nitro group, while often essential for the desired biological activity, can be metabolized in vivo to potentially toxic species. This is a well-known challenge in the development of nitro-aromatic drugs. mdpi.com A critical hurdle for any therapeutic application of this compound derivatives is to carefully balance pharmacological efficacy with an acceptable safety profile through meticulous structural modification and thorough toxicological evaluation.

Scalability and Economic Viability: For this compound to be utilized in large-scale applications, its synthesis must be both scalable and economically feasible. Translating a laboratory-scale procedure to industrial production often encounters significant hurdles related to reagent costs, process safety, and waste management. google.com Developing a robust, safe, and cost-effective manufacturing process is essential for the commercial viability of this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing (3-Nitrobenzyl)propanedioic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, malonic acid derivatives (e.g., diethyl malonate) are synthesized via esterification of propanedioic acid with alcohols under acidic catalysis . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring via HPLC or GC-MS, as even minor impurities (e.g., 98% vs. ≥99% purity) can significantly impact experimental reproducibility .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm nitrobenzyl substitution and propanedioic acid backbone.

- FT-IR for identifying functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch ~2500-3300 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

- Melting point analysis to assess crystalline purity (e.g., compare observed vs. literature values) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/particulates.

- Avoid skin contact; wash immediately with soap/water (15+ minutes for eyes) .

- Store in airtight containers in dry, ventilated areas away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound be evaluated as a competitive inhibitor in enzymatic assays?

- Methodological Answer : Design assays using succinate dehydrogenase (SDH) as a model enzyme, analogous to malonic acid’s inhibition mechanism :

- Prepare reaction buffers (pH 7.4, 25°C) with varying inhibitor concentrations.

- Monitor NADH oxidation rates spectrophotometrically (340 nm).

- Calculate Ki (inhibition constant) via Lineweaver-Burk plots.

- Advanced studies may incorporate X-ray crystallography to visualize binding interactions with SDH .

Q. What strategies resolve contradictions in physicochemical data (e.g., refractive index, solubility) for this compound?

- Methodological Answer : Contradictions often arise from purity differences or measurement conditions. For example:

- Refractive index discrepancies (±0.003–0.0325) in deep eutectic solvents require strict control of temperature and solvent composition .

- Solubility variations in aqueous vs. organic phases should be quantified via shake-flask methods with HPLC validation.

- Report detailed experimental conditions (e.g., w/w purity, solvent grade) to enable cross-study comparisons .

Q. How can metabolomic studies elucidate the role of this compound in plant or microbial pathways?

- Methodological Answer :

- Use LC-MS/MS with stable isotope labeling (e.g., ¹³C-labeled propanedioic acid) to track incorporation into TCA cycle intermediates.

- Compare metabolite profiles in treated vs. control samples (e.g., bottle gourd cultivars) to identify differential accumulation of shikimic acid or succinate .

- Pair with transcriptomics (RNA-seq) to correlate metabolic shifts with gene expression changes in pathways like phenylpropanoid biosynthesis.

Q. What are the challenges in developing chromatographic methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.

- Detection optimization : Employ reverse-phase HPLC with UV detection (λ = 260–280 nm for nitrobenzyl absorption) or tandem MS for enhanced specificity.

- Validate methods via spike-recovery experiments (85–115% recovery acceptable) and calibration curves (R² ≥ 0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.